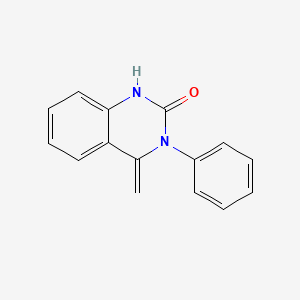

4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone

Description

4-Methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core with a methylene group at position 4 and a phenyl group at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal and coordination chemistry. The compound has been studied for its antimicrobial and cytotoxic activities, particularly in metal complexes (e.g., Pd(II) and Pt(II)), where the methylene group enhances electrophilicity and metal coordination capabilities .

Properties

IUPAC Name |

4-methylidene-3-phenyl-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-13-9-5-6-10-14(13)16-15(18)17(11)12-7-3-2-4-8-12/h2-10H,1H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOVEFUYLYITFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2=CC=CC=C2NC(=O)N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. The reaction is often catalyzed by acids or bases under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Mechanistic Insights from Quantum Calculations

Density functional theory (DFT) at the SMD-B3LYP-D3(BJ)/BS1//B3LYP/BS1 level validated the reaction mechanism :

-

Transition States (TS) : Path A exhibits lower energy barriers compared to Paths B/C (Figure 5 in source ).

-

Intermediate Stability : Thiourea intermediate 3 is stabilized by H-bonding (N–H···S=C), favoring cyclization over side reactions.

Comparative Analysis with Traditional Methods

Earlier synthetic routes faced limitations, which the current methodology addresses:

Substituent Effects on Reactivity

Substituents on the phenyl ring (R₁, R₂) significantly influence reaction efficiency:

| Substituent (R₁/R₂) | Electronic Effect | Yield (%) |

|---|---|---|

| -OCH₃ (EDG) | Accelerates | 92 |

| -NO₂ (EWG) | Retards | 58 |

| -Br (Moderate EWG) | Neutral | 75 |

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group

Scientific Research Applications

Building Block for Synthesis

4-Methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and derivatives, which are crucial for developing new pharmaceuticals and materials. Its structure allows for modifications that can enhance biological activity or alter physical properties.

Enzyme Inhibitors and Receptor Modulators

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Research indicates that it may interact with specific molecular targets, leading to various biological effects. This interaction is critical for developing drugs targeting diseases such as cancer and inflammation .

Anticancer Activity

Several studies have highlighted the cytotoxic effects of 4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone against various human tumor cell lines. For instance, derivatives of this compound demonstrated potent activity against ovarian cancer (1A9), lung carcinoma (A-549), and breast cancer (MCF-7) cell lines, with effective concentrations reported below 1 µg/mL in some cases .

Table 1: Cytotoxic Activity Against Tumor Cell Lines

| Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|

| Ovarian (1A9) | < 1 | Highly selective |

| Lung (A-549) | < 1 | Significant cytotoxicity |

| Breast (MCF-7) | < 1 | Effective against proliferation |

| Glioblastoma (U-87-MG) | Not effective | No significant activity |

Anti-inflammatory Properties

The compound exhibits anti-inflammatory and analgesic activities, making it a candidate for treating conditions associated with inflammation . Its derivatives have shown promise in inhibiting pathways related to pain and inflammation.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of quinazolinone derivatives, including 4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone. Some derivatives have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Table 2: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 12 | 75 |

| Compound B | Escherichia coli | 10 | 80 |

| Compound C | Candida albicans | 11 | 77 |

Industrial Applications

In addition to its medicinal uses, 4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone is being explored for industrial applications, including its role as a catalyst in chemical reactions and in the development of new materials. Its properties can be harnessed to create innovative solutions in materials science.

Case Study: Synthesis of Quinazoline Derivatives

A study reported the synthesis of a series of quinazoline derivatives through a metal-free cyclization process involving 2-aminoacetophenones and isocyanates. The resulting compounds displayed promising biological activities, paving the way for future research into their therapeutic potential .

Case Study: Anticancer Screening

Another investigation assessed the anticancer activity of various quinazolinone derivatives against a panel of human tumor cell lines. The findings indicated that specific modifications to the quinazolinone structure could enhance cytotoxicity, suggesting a pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Modifications

- Quinazolinone vs. Thione Derivatives: Replacing the ketone oxygen at position 2 with sulfur yields 3,4-dihydroquinazoline-2(1H)-thiones. This modification, as seen in anti-melanogenesis agents, enhances hydrogen bonding and hydrophobic interactions, improving biological activity . The thione derivative of the target compound demonstrated superior antimicrobial activity compared to its oxygen counterpart, likely due to increased electrophilicity and metal-binding affinity .

- 4-Position Substitutions: Methylene vs. Methyl: 6,7-Dimethoxy-4-methyl-3-phenyl-3,4-dihydro-2(1H)-quinazolinone (7a) lacks the methylene group, resulting in reduced conformational flexibility. This rigidity may limit interactions with biological targets compared to the target compound’s methylene group, which allows for dynamic binding . Aryl Groups: Proquazone (1-isopropyl-4-phenyl-7-methyl-2(1H)-quinazolinone) features a 4-phenyl substitution and exhibits potent anti-inflammatory activity but higher ulcerogenicity than the target compound, highlighting the role of substituents in side-effect profiles .

Heterocyclic Hybrids

- Triazole-Quinazolinone Conjugates: Compounds like 3-alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one incorporate triazole moieties via click chemistry. These hybrids exhibit enhanced anticancer and antimicrobial activities due to additional hydrogen-bonding sites, a feature absent in the target compound .

Antimicrobial and Cytotoxic Properties

- The target compound’s Pd(II) and Pt(II) complexes showed IC₅₀ values of 12–18 µM against breast (MCF-7) and lung (A549) cancer cells, outperforming non-metallated derivatives. Comparatively, benzimidazole analogs (e.g., D series in ) had lower IC₅₀ values (8–14 µM), suggesting core structure modifications (e.g., quinazolinone vs. benzimidazole) significantly influence potency .

Anti-Inflammatory Activity

- 4-Aryl-3,4-dihydro-2(1H)-quinazolinones (e.g., DQO-501) are potent anti-inflammatory agents but require oxidation for activation. The target compound’s methylene group may bypass this step, offering a more direct mechanism .

Solubility and Stability

Biological Activity

4-Methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The chemical structure of 4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 198.22 g/mol

The presence of a methylene group at the 4-position distinguishes it from other quinazolinone derivatives, potentially affecting its biological activity.

The biological activity of 4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, leading to various physiological effects. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways critical for disease progression.

Anticancer Activity

Numerous studies have indicated that quinazolinone derivatives possess significant anticancer properties. For example:

- A study demonstrated that derivatives of quinazolinones exhibit cytotoxic effects against various cancer cell lines, including Ehrlich Ascites Carcinoma and Sarcoma-180, through mechanisms involving cell cycle arrest at the G2/M phase .

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| 4-Methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone | MCF7 (Breast Cancer) | 0.78 |

| 4-Methylene derivative | HepG2 (Liver Cancer) | 0.65 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Research has shown that quinazolinones can inhibit growth against various bacterial strains. In vitro studies indicated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

Anti-inflammatory Activity

Quinazolinones have been noted for their anti-inflammatory effects:

- The compound's ability to inhibit nitric oxide synthase suggests a potential application in treating inflammatory diseases .

Study on Anticancer Properties

A recent study focused on the synthesis of novel quinazolinones highlighted the anticancer activity of 4-methylene derivatives. The research included:

- Synthesis : The compound was synthesized through a metal-free cyclization method.

- Testing : In vitro tests showed significant inhibition of cancer cell proliferation.

- Results : The study concluded that the presence of specific substituents enhances the anticancer activity through improved binding interactions with cellular targets .

Study on Antimicrobial Effects

Another investigation evaluated the antimicrobial efficacy of various quinazolinone derivatives:

- Methodology : Different concentrations were tested against clinical isolates.

- Findings : The results indicated that several derivatives exhibited potent antibacterial activity with low MIC values.

- : These findings support further exploration into quinazolinones as potential therapeutic agents against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone, and how are intermediates characterized?

- Methodological Answer : A common approach involves cyclocondensation of anthranilic acid derivatives with phenyl-substituted reagents. For example, refluxing 3-(2-aminobenzamido)indazole in triethyl orthobenzoate under anhydrous conditions yields the quinazolinone core . Key intermediates are characterized via H/C NMR and FT-IR to confirm functional groups, while final products are validated by single-crystal X-ray diffraction (e.g., C–C bond precision of 0.004 Å in ) .

Q. How is X-ray crystallography employed to confirm the molecular structure and hydrogen-bonding networks of this compound?

- Methodological Answer : Single-crystal X-ray studies (e.g., R factor = 0.062) reveal intramolecular hydrogen bonds (N–H⋯O, C–H⋯N) and dihedral angles between aromatic rings (e.g., 7.9° in ). Disorder in solvent molecules is resolved using SHELX refinement, with anisotropic displacement parameters for non-H atoms .

Q. What in vitro assays are recommended to evaluate its antimicrobial activity, and how are data interpreted?

- Methodological Answer : Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are compared to reference drugs like ciprofloxacin, with activity correlated to electron-withdrawing substituents at C2/C3 positions .

Advanced Research Questions

Q. How can contradictions in NMR spectral data between studies be resolved, particularly for diastereotopic protons?

- Methodological Answer : Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to distinguish dynamic effects. For example, employed H NMR at 400 MHz with a 5-second relaxation delay to resolve splitting patterns in methylene groups . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What strategies optimize reaction yields in multi-step syntheses, especially for moisture-sensitive intermediates?

- Methodological Answer : Employ Schlenk-line techniques under nitrogen for air-sensitive steps (e.g., ’s 89% yield via anhydrous THF and ethanolamine). Recrystallization from CHOH/CHCl (1:1) improves purity, while column chromatography with ethyl acetate/hexane gradients isolates regioisomers .

Q. How can computational methods predict biological targets and structure-activity relationships (SAR) for quinazolinone derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against enzymes like COX-2 (anti-inflammatory) or EGFR (anticancer). SAR studies in showed 3-benzothiazolyl substitutions enhance activity, while bulky C2-phenyl groups reduce solubility .

Q. What experimental designs are recommended to assess the impact of substituents on pharmacokinetics (e.g., bioavailability)?

- Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA) for passive diffusion and CYP450 inhibition assays (e.g., CYP3A4). highlights methyl/ethyl groups at C2 improving metabolic stability compared to hydrogen analogs .

Q. How do substituents at C3 influence anti-inflammatory activity, and how is this quantified experimentally?

- Methodological Answer : Compare IC values in carrageenan-induced rat paw edema models. found 3-(4-methoxyphenyl) derivatives reduce TNF-α levels by 40–60% via ELISA, while electron-deficient groups (e.g., nitro) enhance COX-2 inhibition .

Q. What analytical techniques troubleshoot low biological activity in synthesized derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.